

In-Depth Technical Guide: The Molecular Target of VU0366369

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Compound of Interest

Compound Name: VU0366369

Cat. No.: B560471

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Core Target: M5 Muscarinic Acetylcholine Receptor

VU0366369 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). As a PAM, **VU0366369** does not activate the M5 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh). This modulation leads to a potentiation of the downstream signaling cascade initiated by M5 receptor activation.

The M5 receptor is a G protein-coupled receptor (GPCR) that, along with the M1 and M3 subtypes, preferentially couples to the Gq/11 family of G proteins. Activation of this pathway initiates a signaling cascade that is crucial in various physiological processes.

Quantitative Pharmacological Profile

The pharmacological activity of **VU0366369** and its analogs has been characterized through various in vitro assays. The data presented below is a compilation from studies on **VU0366369** and closely related M5 PAMs, such as ML326, which was developed through optimization of the same chemical series. This data highlights the potency and selectivity of this chemical class for the M5 receptor.

Compound	Target	Assay Type	Agonist	EC50	Selectivity vs. M1-M4	Reference
ML326	Human M5	Calcium Mobilization	Acetylcholine	550 nM	>30 μ M (inactive)	[1]
ML326	Rat M5	Calcium Mobilization	Acetylcholine	500 nM	>30 μ M (inactive)	[2]
ML380	Human M5	Calcium Mobilization	Acetylcholine	190 nM	>10 μ M (inactive)	[3]
ML380	Rat M5	Calcium Mobilization	Acetylcholine	610 nM	>10 μ M (inactive)	[3]
VU0119498	Human M5	Calcium Mobilization	Acetylcholine	4.1 μ M	M1 EC50 = 6.1 μ M, M3 EC50 = 6.4 μ M	[4]

Experimental Protocols

Calcium Mobilization Assay

This functional assay is the primary method for quantifying the activity of M5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of **VU0366369** as a positive allosteric modulator of the M5 muscarinic receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5). For selectivity profiling, CHO cell lines expressing human M1, M2, M3, and M4 receptors are used. M2 and M4 expressing cells are often co-transfected with a chimeric G-protein (G α q5) to direct the signaling through the calcium pathway.

Materials:

- CHO-hM5 cells (and other mAChR subtype-expressing cells)
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
- Black-walled, clear-bottom 96- or 384-well microplates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a commercial kit like the FLIPR Calcium Assay Kit)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
- Probenecid (anion-exchange inhibitor to prevent dye leakage)
- **VU0366369** (and other test compounds)
- Acetylcholine (ACh)
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

- Cell Plating:
 - The day before the assay, seed the CHO-hM5 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).
 - Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
- Dye Loading:
 - Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in the assay buffer.
 - Remove the culture medium from the cells and wash once with assay buffer.

- Add the dye loading solution to each well and incubate in the dark at 37°C for 1 hour.
- Compound Preparation:
 - Prepare serial dilutions of **VU0366369** in assay buffer.
 - Prepare an ACh solution at a concentration that will elicit a submaximal response (EC20) in the absence of a PAM.
- Fluorescence Measurement:
 - After dye loading, wash the cells with assay buffer to remove excess dye.
 - Place the microplate into the fluorescence plate reader.
 - The instrument is programmed to first add the test compound (**VU0366369**) and incubate for a short period (e.g., 1.5 minutes).[4]
 - Then, the instrument adds the EC20 concentration of ACh and immediately begins recording the fluorescence intensity over time (e.g., for 50 seconds).[4]
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
 - The response in the presence of the PAM is normalized to the maximal response of ACh alone.
 - The EC50 value for the PAM is determined by plotting the potentiation of the ACh response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay ([3H]-N-methylscopolamine)

This assay is used to confirm that **VU0366369** acts at an allosteric site and not the orthosteric acetylcholine binding site.

Objective: To determine if **VU0366369** competes with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.

Materials:

- Membrane preparations from CHO-hM5 cells
- [3H]-N-methylscopolamine ([3H]-NMS)
- **VU0366369**
- Atropine (a known orthosteric antagonist for determining non-specific binding)
- Binding buffer
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and scintillation fluid

Procedure:

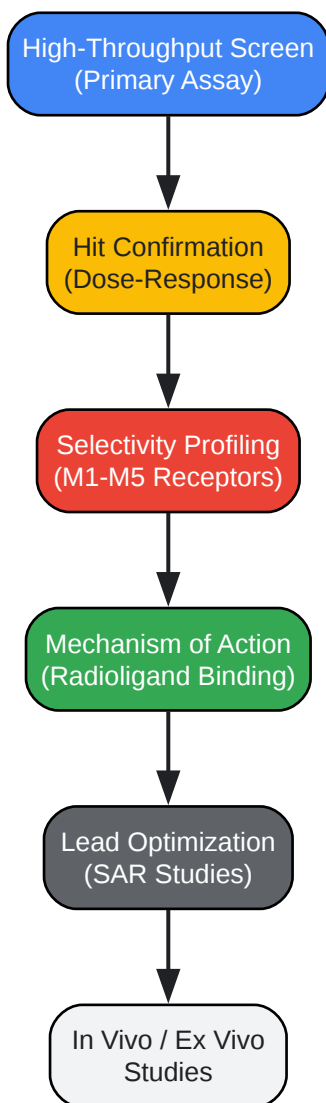
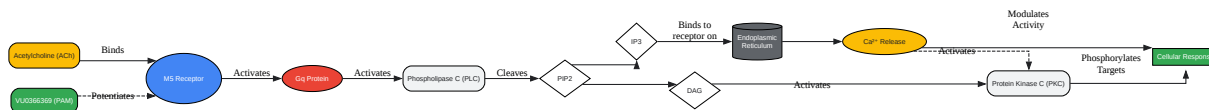
- Incubation:
 - In a series of tubes, incubate the CHO-hM5 cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of **VU0366369**.
 - Include control tubes with [3H]-NMS only (total binding) and [3H]-NMS plus a high concentration of atropine (non-specific binding).
- Separation:
 - After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
 - Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Quantification:

- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - If **VU0366369** is an allosteric modulator, it will not displace [3H]-NMS from the orthosteric site. Therefore, no concentration-dependent decrease in specific [3H]-NMS binding will be observed.

Signaling Pathways and Experimental Workflows

M5 Muscarinic Receptor Signaling Pathway

Activation of the M5 receptor by acetylcholine, potentiated by **VU0366369**, initiates the Gq signaling cascade.^{[5][6][7]}



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